molecular formula C16H17NO3 B5721117 2,3-dimethoxy-N-(2-methylphenyl)benzamide

2,3-dimethoxy-N-(2-methylphenyl)benzamide

Cat. No.: B5721117
M. Wt: 271.31 g/mol
InChI Key: JIDMQHGJOJGZKO-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(2-methylphenyl)benzamide is a benzamide derivative known for its diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research. This compound features a benzamide core with two methoxy groups at the 2 and 3 positions and a 2-methylphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-methylaniline in the presence of a coupling agent such as thionyl chloride or carbodiimide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dimethoxy-N-(2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and amide functionality play crucial roles in its binding affinity and activity. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2 and 3 positions enhances its electron-donating ability, influencing its reactivity and interaction with biological targets. Additionally, the 2-methylphenyl group contributes to its lipophilicity and potential membrane permeability .

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-7-4-5-9-13(11)17-16(18)12-8-6-10-14(19-2)15(12)20-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDMQHGJOJGZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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